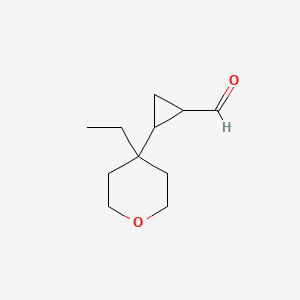

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde

Description

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group at position 1 and a 4-ethyl-substituted oxane (tetrahydropyran) ring at position 2 of the cyclopropane. The cyclopropane ring introduces significant steric strain, while the 4-ethyloxan moiety contributes to hydrophobicity and conformational rigidity.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2-(4-ethyloxan-4-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O2/c1-2-11(3-5-13-6-4-11)10-7-9(10)8-12/h8-10H,2-7H2,1H3 |

InChI Key |

BMWLLXPYHIPSNL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOCC1)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: 2-(4-Ethyloxan-4-yl)cyclopropane-1-carboxylic acid

Reduction: 2-(4-Ethyloxan-4-yl)cyclopropane-1-methanol

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: It is used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that participate in various biochemical processes .

Comparison with Similar Compounds

Substituent Variations in Cyclopropane Carbaldehydes

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Steric Effects : The 4-ethyloxan substituent in the target compound imposes greater steric hindrance compared to smaller groups like methylpyrazole or methoxy . This may reduce reactivity in nucleophilic additions but enhance stability in crystal packing .

- Conformational Rigidity : The oxane ring restricts rotational freedom, which could favor specific binding orientations in supramolecular or biological applications compared to flexible analogs like 2-methyl-2-(4-methylpentenyl)cyclopropane-1-carbaldehyde .

Crystallographic and Packing Behavior

Tools like SHELXL and Mercury CSD 2.0 enable structural comparisons:

- Crystal Packing : The ethyloxan group’s bulkiness may lead to distinct packing motifs (e.g., void spaces or layered structures) compared to planar aromatic analogs. For example, 3,6-dimethoxypyridine-2-carbaldehyde likely forms denser crystals due to π-stacking .

- Intermolecular Interactions : Hydrogen bonding via the aldehyde group is possible, but steric hindrance from the oxane may limit such interactions relative to smaller derivatives like 1-(3-methylpyrazolyl)cyclopropane-1-carbaldehyde .

Biological Activity

2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Cyclopropane rings are known for their strain and reactivity, which can be harnessed in the development of novel therapeutic agents. This article examines the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis

The synthesis of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. The general approach includes:

- Formation of the Cyclopropane Ring : Utilizing methods such as cyclopropanation reactions with suitable alkenes or diazo compounds.

- Functionalization : Introducing the ethyloxan group through nucleophilic substitution or addition reactions.

- Aldehyde Formation : Converting the resulting intermediate into the carbaldehyde using oxidation techniques.

This synthetic pathway allows for the introduction of various substituents, potentially enhancing biological activity.

Biological Activity

Research indicates that compounds containing cyclopropane moieties exhibit a variety of biological activities, including:

- Antitumor Activity : Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation, particularly in leukemia cell lines like U937. The mechanism often involves interference with cellular signaling pathways related to growth and survival .

- Antimicrobial Properties : Some cyclopropane derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their ability to penetrate bacterial membranes and disrupt metabolic processes .

- Anti-inflammatory Effects : Compounds similar to 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-Ethyloxan-4-yl)cyclopropane-1-carbaldehyde can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Alkyl Chain Length | Increasing chain length may enhance lipophilicity, improving membrane permeability. |

| Functional Groups | Introduction of electron-withdrawing groups can increase potency against specific targets. |

| Stereochemistry | The spatial arrangement of substituents can significantly affect binding affinity to biological targets. |

Case Studies

- Antitumor Studies : A study demonstrated that a series of cyclopropane derivatives showed selective inhibition against U937 cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Antimicrobial Testing : In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

- Inflammatory Response Modulation : Research highlighted that some derivatives could modulate cytokine release in human immune cells, indicating a mechanism for their anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.